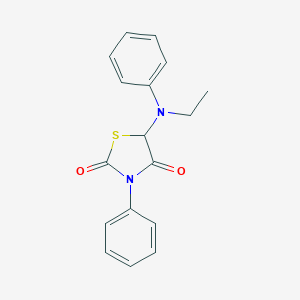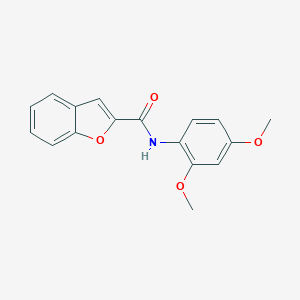![molecular formula C19H22ClNO2 B259039 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide, also known as A-769662, is a synthetic compound that has been extensively studied for its potential use in treating metabolic diseases such as diabetes and obesity. A-769662 is an activator of AMP-activated protein kinase (AMPK), a protein that plays a crucial role in regulating cellular energy metabolism.
作用机制
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide is an activator of AMPK, a protein that plays a crucial role in regulating cellular energy metabolism. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis and protein synthesis. This compound activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that activate the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound increases glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes. In vivo studies have shown that this compound improves glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound has also been shown to decrease lipid accumulation in the liver and adipose tissue.
实验室实验的优点和局限性
One advantage of using 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, this compound does not activate other kinases that may have off-target effects. However, one limitation of using this compound is its relatively short half-life, which may make it difficult to maintain consistent levels of activation over time.
未来方向
There are a number of future directions for research on 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide. One area of interest is the development of more potent and selective AMPK activators that may have greater therapeutic potential. Another area of interest is the development of AMPK activators that can be targeted to specific tissues, such as skeletal muscle or adipose tissue. Finally, there is interest in exploring the potential use of this compound in combination with other therapeutic agents for the treatment of metabolic diseases.
合成方法
The synthesis of 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide involves a multi-step process starting with the reaction of tert-butylamine with 2-chloroethyl chloroformate to form N-tert-butyl-2-chloroethyl carbamate. This intermediate is then reacted with 2-chlorophenol to form N-tert-butyl-2-(2-chlorophenoxy)ethyl carbamate. Finally, this compound is reacted with benzoyl chloride to form the desired product, this compound.
科学研究应用
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide has been extensively studied for its potential therapeutic use in treating metabolic diseases such as diabetes and obesity. AMPK activation has been shown to improve glucose uptake and insulin sensitivity, making it a potential target for the treatment of diabetes. This compound has also been shown to increase fatty acid oxidation and decrease lipogenesis, making it a potential treatment for obesity.
属性
分子式 |
C19H22ClNO2 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC 名称 |
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C19H22ClNO2/c1-19(2,3)15-10-8-14(9-11-15)18(22)21-12-13-23-17-7-5-4-6-16(17)20/h4-11H,12-13H2,1-3H3,(H,21,22) |
InChI 键 |
PZWPKZOYHKHIAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)

![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)

